

# Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Roniciclib*

Cat. No.: *B8087102*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Roniciclib** (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] **Roniciclib** has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for **Roniciclib**.

## Chemical Structure and Identification

**Roniciclib** is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{{2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino}-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]

Identifier	Value
IUPAC Name	(2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]
Synonyms	BAY 1000394, BAY 10-00394, KB-145902, GTPL7874[6]
CAS Number	1223498-69-8[1]
Molecular Formula	C21H24F3N5O4S
Molecular Weight	515.51 g/mol
SMILES	<chem>C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3"&gt;C@HO</chem>
InChI	InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-8-14)34(32,26)15-9-10-15/h5-8,11-12,15,26,31H,9-10H2,1-4H3,(H,27,28,29)/t11-,12+/m1/s1

## Physicochemical and Pharmacokinetic Properties

**Roniciclib** was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.

### Physicochemical Properties

Property	Value
Solubility	DMSO: ≥ 250 mg/mL (580.80 mM)[1]
Oral Bioavailability	Moderate (~50%)[3][4]

### Pharmacokinetic Properties

Species	Clearance	Volume of Distribution	Half-life
Mouse	0.51 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]
Rat	0.78 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]
Dog	0.50 L/h/kg[1]	High (suggesting extensive tissue distribution)[3]	Intermediate[3]

## Mechanism of Action and Signaling Pathway

**Roniciclib** is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]

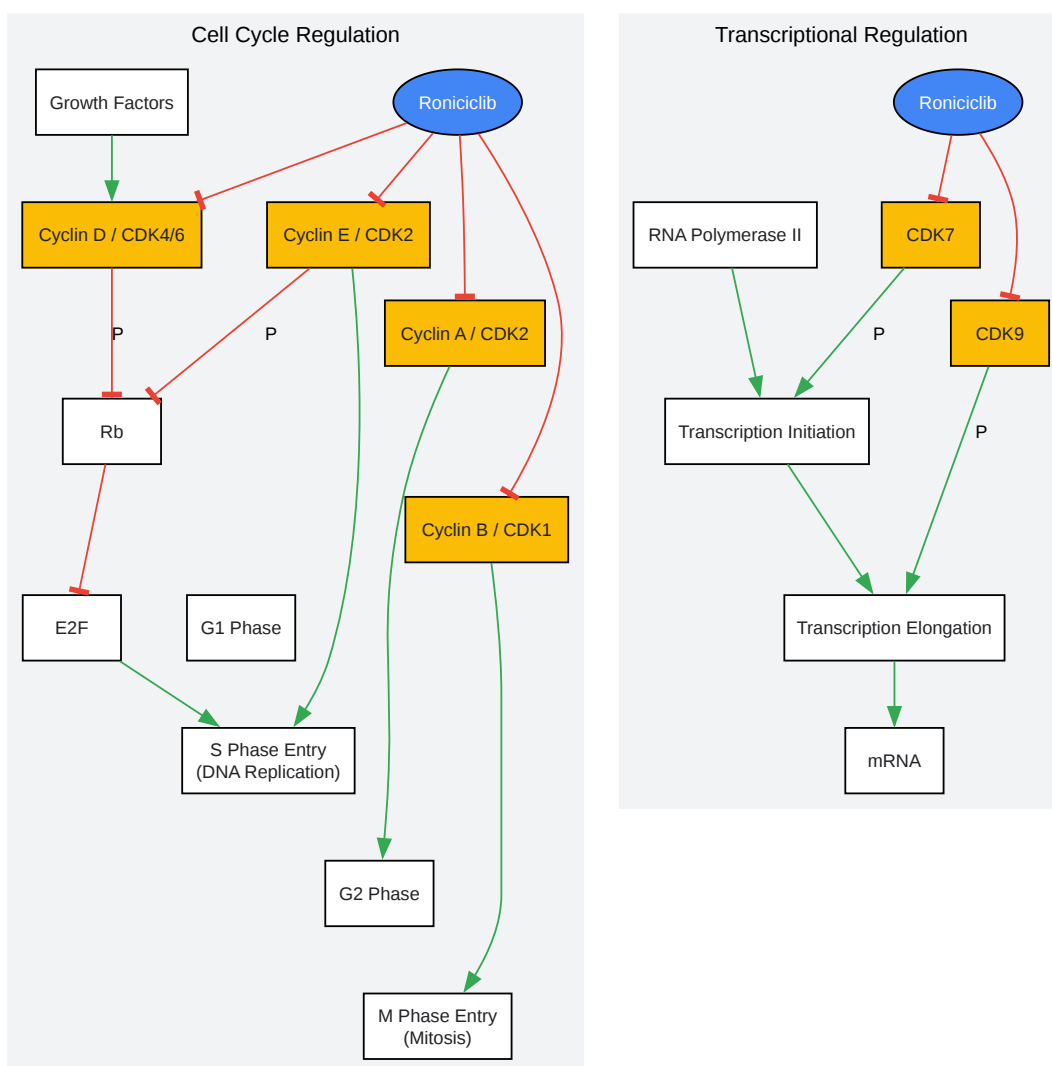
## In Vitro Kinase Inhibitory Activity

Target CDK/Cyclin Complex	IC50 (nM)
CDK1/cyclin B	7[1]
CDK2/cyclin E	9[1]
CDK4/cyclin D1	11[1]
CDK9/cyclin T1	5[1]
CDK7/cyclin H/MAT1	25[1]
CDK3	5-25[1]

**Roniciclib** demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as

CDK9, leads to the suppression of gene transcription, which can also contribute to the anti-tumor effects.

Mechanism of Action of Roniciclib



[Click to download full resolution via product page](#)

Caption: **Roniciclib** inhibits both cell cycle and transcriptional CDKs.

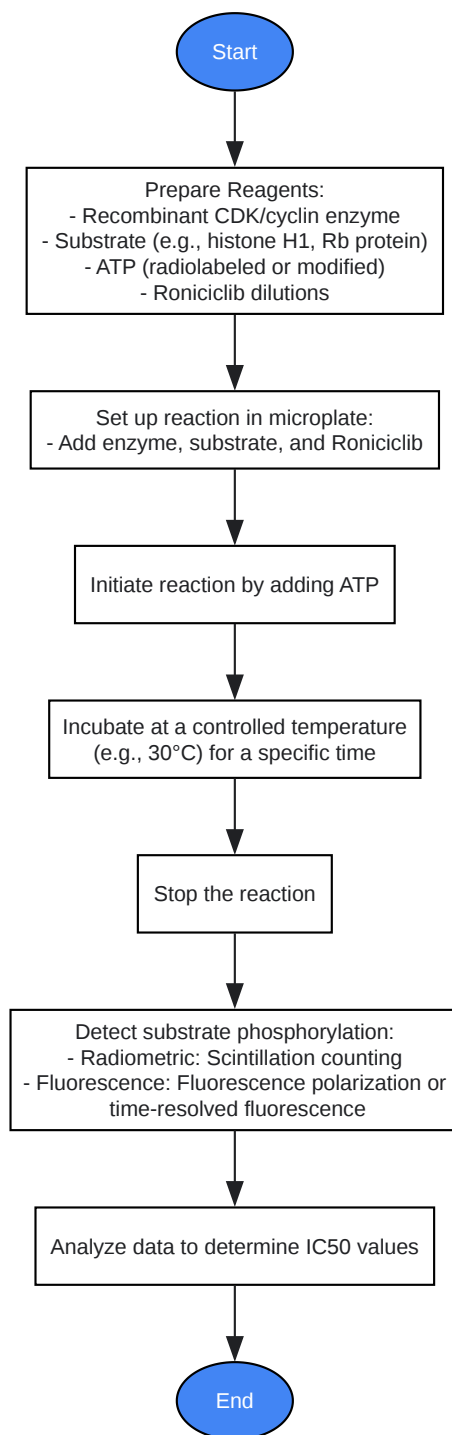
## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize **Roniciclib**.

### In Vitro Kinase Inhibition Assay

The inhibitory activity of **Roniciclib** against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.

## General Workflow for In Vitro Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro kinase inhibitory activity.

#### Methodology:

- **Reagents:** Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.
- **Assay Procedure:** The kinase, substrate, and varying concentrations of **Roniciclib** are incubated together in an appropriate assay buffer.
- **Reaction Initiation:** The reaction is started by the addition of ATP (often [ $\gamma$ -<sup>33</sup>P]ATP for radiometric assays).
- **Incubation:** The reaction is allowed to proceed for a set time at a controlled temperature.
- **Detection:** The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.
- **Data Analysis:** The percentage of inhibition at each **Roniciclib** concentration is calculated, and the data are fitted to a dose-response curve to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay

The anti-proliferative effects of **Roniciclib** are assessed in a panel of human cancer cell lines.

#### Methodology:

- **Cell Culture:** Cancer cell lines are cultured in appropriate media and conditions.
- **Treatment:** Cells are seeded in multi-well plates and treated with a range of concentrations of **Roniciclib**.
- **Incubation:** The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.
- **Data Analysis:** The results are used to generate dose-response curves and calculate the IC<sub>50</sub> for cell proliferation for each cell line. **Roniciclib** has shown a mean IC<sub>50</sub> of 16 nM on

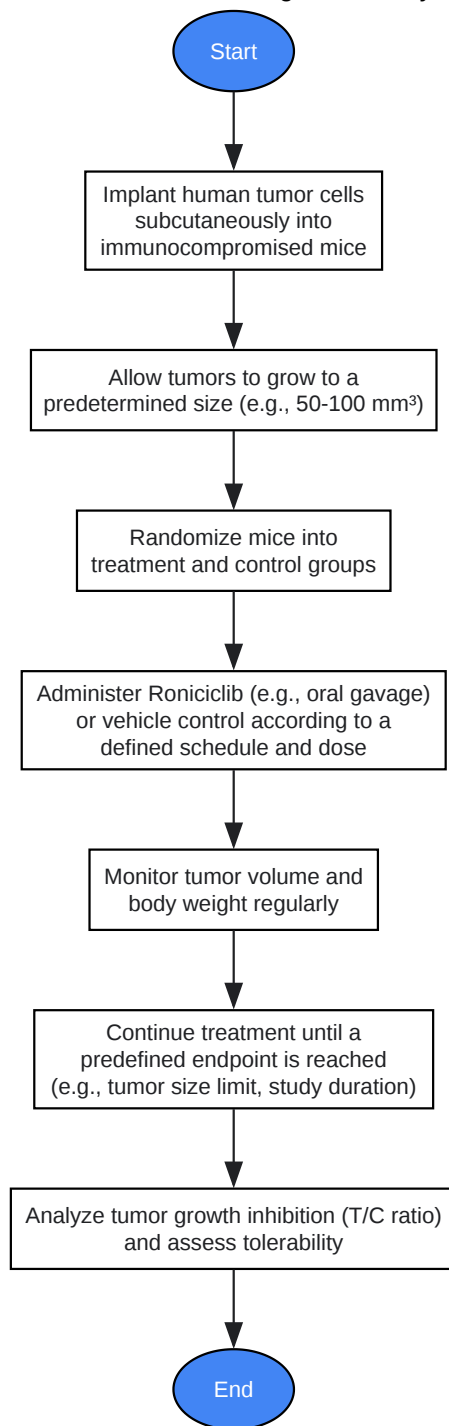
a panel of human tumor cells.[\[1\]](#)

## In Vivo Xenograft Studies

The anti-tumor efficacy of **Roniciclib** in a living organism is evaluated using tumor xenograft models in immunocompromised mice.



## General Workflow for Xenograft Efficacy Study

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. roniciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SID 223366203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087102#roniciclib-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)